Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Overview
Description
Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride, or DMAPA, is a synthetic compound that has a wide range of applications in both scientific research and lab experiments. DMAPA is a white crystalline powder with a molecular weight of 246.33 g/mol and a melting point of 91-93°C. It is soluble in water and ethanol, and insoluble in ether, chloroform, and benzene. DMAPA is widely used as a reagent in organic synthesis and as a catalyst for various reactions, such as condensation and esterification. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts have been extensively studied for their application in the synthesis of pyranopyrimidine scaffolds, which are crucial precursors in the pharmaceutical and medicinal industries due to their synthetic applicability and bioavailability. Notably, the use of diversified hybrid catalysts such as organocatalysts, metal catalysts, and green solvents has been emphasized for the development of substituted pyrano[2,3-d]pyrimidin derivatives. These advancements underscore the importance of catalytic diversity in synthesizing structurally complex and biologically significant molecules (Parmar, Vala, & Patel, 2023).
Optical Sensors from Pyrimidine Derivatives
The creation of optical sensors using pyrimidine derivatives showcases another dimension of application. Pyrimidine-based compounds, due to their ability to form coordination as well as hydrogen bonds, serve as exquisite sensing materials. These compounds find applications not only in sensing but also hold significant biological and medicinal value. The review covering literature from 2005 to 2020 elaborates on various pyrimidine-based optical sensors, highlighting the versatility of pyrimidine derivatives in developing tools for analytical applications (Jindal & Kaur, 2021).
Supramolecular Chemistry
In supramolecular chemistry, calixpyrrole scaffolds have been utilized for constructing supramolecular capsules. These structures, due to their ease of synthesis and clear structural analogy to calixarenes, offer a platform for the development of molecular capsules through various assembly methods, including hydrogen bonding and anion coordination. This area of research provides insights into the potential of calixpyrrole derivatives for creating complex molecular architectures with applications ranging from molecular recognition to material science (Ballester, 2011).
properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(2)10-12-6-4-9(13-10)8-3-5-11-7-8;;/h4,6,8,11H,3,5,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYNKWBBTNDHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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